3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-based benzamide derivative characterized by a trifluoromethyl-substituted benzylthio group at the 5-position of the thiadiazole ring and a 3,4,5-trimethoxybenzamide moiety at the 2-position. Thiadiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the trimethoxybenzamide moiety may influence binding interactions with biological targets .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S2/c1-28-14-8-12(9-15(29-2)16(14)30-3)17(27)24-18-25-26-19(32-18)31-10-11-5-4-6-13(7-11)20(21,22)23/h4-9H,10H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIIEVUXOOPLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a trimethoxybenzamide core linked to a thiadiazole moiety with a trifluoromethylphenyl substituent. The presence of multiple functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. The following sections detail specific activities associated with the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies demonstrated that derivatives with trimethoxy substitutions showed potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values as low as 0.04 μM .
- The mechanism of action often involves the inhibition of microtubule dynamics, akin to known chemotherapeutics like colchicine .
Antimicrobial Activity
Compounds featuring the thiadiazole moiety have shown promising antimicrobial properties:
- A review noted that derivatives of 2-amino-1,3,4-thiadiazole exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Specific derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Central Nervous System Effects
Investigations into the CNS effects of related trimethoxybenzamides revealed:
- Compounds were found to reduce spontaneous motor activity in animal models and enhance the effects of anesthetics and analgesics .
- These findings suggest potential applications in treating anxiety or other CNS disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The arrangement and type of substituents on the benzamide and thiadiazole rings significantly influence biological activity.
- For example, the presence of electron-donating groups like methoxy enhances anticancer activity while specific halogen substitutions can modulate antimicrobial efficacy .
Case Studies
Several notable studies have been conducted on similar compounds:
- Anticancer Efficacy : A study on a series of benzamides indicated that those with trimethoxy groups exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Screening : A comprehensive evaluation of thiadiazole derivatives showed substantial antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazole-Benzamide Derivatives
*Calculated molecular weights based on formula.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The trifluoromethylbenzylthio group (as in the target compound) enhances metabolic stability and target binding compared to simpler alkylthio groups (e.g., ethylthio in ) .
- Trimethoxybenzamide derivatives exhibit stronger hydrogen-bonding interactions with enzymes (e.g., kinase or protease targets) than dimethoxy or unsubstituted analogs .
Synthetic Accessibility :
- Compounds with alkylthio groups (e.g., ethylthio) are synthesized via nucleophilic substitution of thiols with α-halogenated ketones, as described in .
- Trifluoromethylbenzylthio derivatives require more complex multistep protocols, including Friedel-Crafts acylations and Suzuki couplings .
Biological Activity Trends :
- Thiadiazole-benzamide hybrids with electron-withdrawing groups (e.g., trifluoromethyl, nitro) show superior antimicrobial and anticancer activities compared to electron-donating substituents .
- Hybrids with triazole-thiadiazole scaffolds () demonstrate broader pharmacological profiles due to synergistic effects .
Research Findings and Implications
- Enzyme Inhibition : Thiadiazole derivatives with 3,4,5-trimethoxybenzamide groups have demonstrated Rho-kinase (ROCK) inhibitory activity, relevant for cardiovascular and neurological diseases .
- Spectral Characterization : IR and NMR data confirm the tautomeric stability of thiadiazole-thione derivatives, critical for maintaining bioactivity .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves selecting appropriate coupling agents (e.g., carbodiimides for amide bond formation) and optimizing reaction conditions (solvent polarity, temperature, and catalyst loading). For example, cyclocondensation of thiosemicarbazides with carboxylic acids under reflux in ethanol or acetonitrile has been effective for thiadiazole ring formation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DMSO/water mixtures) enhances purity. Monitoring intermediates by TLC and characterizing final products via H/C NMR and HPLC (>95% purity) are critical .
Q. What spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- NMR : H NMR identifies methoxy (δ 3.7–3.9 ppm) and trifluoromethyl (δ 7.5–8.0 ppm for adjacent aromatic protons) groups. F NMR confirms trifluoromethyl presence (δ -60 to -70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., CHFNOS requires m/z 523.08) .
- IR : Stretching vibrations for C=O (1650–1700 cm) and C-S (600–700 cm) bonds validate functional groups .
Q. How can initial biological screening be designed to assess antifungal activity?
Methodological Answer: Use standardized protocols like CLSI M38-A2 for antifungal susceptibility testing. Prepare serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium and inoculate with Candida albicans or Aspergillus fumigatus. Measure minimum inhibitory concentration (MIC) after 48–72 hours incubation at 35°C. Compare results to fluconazole controls. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to evaluate selectivity .
Q. What strategies mitigate poor aqueous solubility during in vitro testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Pro-drug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Q. How can researchers validate the role of the 3,4,5-trimethoxyphenyl group in bioactivity?
Methodological Answer: Synthesize analogs with modified substituents (e.g., 2,4-dimethoxy or halogenated phenyl groups) and compare bioactivity. For example, replace the 3,4,5-trimethoxyphenyl with a 3,5-dinitrophenyl group and test antifungal potency. Molecular docking (AutoDock Vina) can predict binding affinity to fungal cytochrome P450 enzymes, correlating structural changes with activity loss/gain .
Advanced Research Questions
Q. What computational and experimental approaches elucidate the mechanism of action against fungal pathogens?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate interactions with fungal lanosterol 14α-demethylase (CYP51) to identify binding poses and key residues (e.g., Phe228, Tyr118) .
- Enzyme Inhibition Assays : Measure IC against purified CYP51 using spectrophotometric detection of demethylation products .
- Transcriptomics : RNA-seq of treated C. albicans identifies differentially expressed genes in ergosterol biosynthesis pathways .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer: Construct a SAR table by systematically varying substituents and measuring bioactivity:
| Substituent | Antifungal MIC (µg/mL) | Cytotoxicity (IC, µg/mL) | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxyphenyl | 2.5 | >100 | |
| 3,5-Dimethoxyphenyl | 10.0 | >100 | |
| 4-Trifluoromethylphenyl | 1.0 | 50 |
Key finding: Electron-withdrawing groups (e.g., CF) enhance potency but may increase cytotoxicity.
Q. What strategies address emerging resistance to this compound?
Methodological Answer:
- Combination Therapy : Pair with efflux pump inhibitors (e.g., verapamil) to overcome azole resistance .
- Target Redundancy : Design dual-target inhibitors (e.g., CYP51 and β-1,3-glucan synthase) using fragment-based drug design .
- Resistance Monitoring : Serial passage assays under sub-MIC conditions identify mutations (e.g., ERG11 upregulation) via whole-genome sequencing .
Q. How can metabolic stability be improved for in vivo applications?
Methodological Answer:
- Isotope Labeling : Use C-labeled compound to track hepatic metabolism (e.g., CYP3A4-mediated demethylation) .
- Metabolite Identification : LC-MS/MS identifies major metabolites (e.g., O-demethylated derivatives) for structural blockade .
- Prodrug Strategies : Incorporate esterase-labile groups (e.g., acetyl) to delay degradation .
Q. What interdisciplinary approaches validate target engagement in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to pull down target proteins from fungal lysates .
- Thermal Shift Assay : Monitor CYP51 melting temperature shifts (± compound) via differential scanning fluorimetry .
- In Vivo Imaging : Fluorescently tagged analogs (e.g., BODIPY-conjugated) track tissue distribution in Galleria mellonella models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
